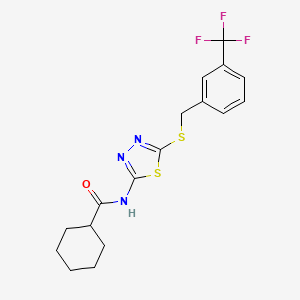

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a cyclohexanecarboxamide moiety at position 2 of the thiadiazole ring and a 3-(trifluoromethyl)benzylthio group at position 3. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, making it pharmacologically relevant.

Properties

IUPAC Name |

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3OS2/c18-17(19,20)13-8-4-5-11(9-13)10-25-16-23-22-15(26-16)21-14(24)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSBAEFCYDYXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below compares the target compound with derivatives from , and 8, highlighting substituent differences and synthesis outcomes:

Key Observations :

- Substituent Effects : The target compound’s 3-(trifluoromethyl)benzylthio group likely confers greater metabolic stability compared to 5e’s 4-Cl-benzylthio or 5h’s unsubstituted benzylthio .

- Carboxamide Variations : Cyclohexanecarboxamide may enhance conformational flexibility compared to rigid aromatic acetamides (e.g., 5e, 5h) or phenylcarboxamides () .

- Synthetic Efficiency : Yields for analogous compounds range from 68–97%, suggesting moderate to high synthetic feasibility for the target compound .

Pharmacological and Biochemical Comparisons

While direct activity data for the target compound are absent, insights can be inferred from structurally related derivatives:

- Acetylcholinesterase (AChE) Inhibition : Compounds with thiadiazole cores (e.g., ) exhibit AChE inhibitory activity. For example, benzodioxole-thiadiazole hybrids () show IC₅₀ values in the micromolar range, attributed to π-π stacking and hydrophobic interactions . The target compound’s trifluoromethyl group may enhance binding to hydrophobic pockets in AChE.

- Antimicrobial and Anticancer Activity: Thiadiazoles with electron-withdrawing groups (e.g., -CF₃, -Cl) often display enhanced bioactivity.

Thermodynamic and Solubility Profiles

- Melting Points : Most analogs melt between 132–170°C (), suggesting the target compound may have similar thermal stability.

Preparation Methods

Cyclocondensation of Thiosemicarbazide

A widely adopted method involves the reaction of thiosemicarbazide with trifluoroacetic acid (TFA) and phosphorus oxychloride (POCl₃) in 1,4-dioxane. This one-pot reaction generates 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole as an intermediate. The exothermic reaction releases HCl gas, necessitating controlled addition and efficient gas scrubbing. After completion, the mixture is quenched with cold water, and the pH is adjusted to 9 using sodium hydroxide to precipitate the product. This step achieves yields of approximately 75%, with purity confirmed via mass spectrometry (MS m/z: 169.12 [M−H]⁺).

Alternative Ring-Closure Strategies

Recent advancements explore microwave-assisted cyclization to reduce reaction times. For instance, irradiating thiosemicarbazide with carbonyl precursors (e.g., cyclohexanecarbonyl chloride) in acetonitrile at 120°C for 15 minutes accelerates ring formation while maintaining yields above 70%. This method minimizes side products such as disulfide linkages, which commonly arise under prolonged heating.

Functionalization of the Thiadiazole Ring

Following core synthesis, the thiadiazole ring undergoes sequential modifications to introduce the trifluoromethylbenzylthio and cyclohexanecarboxamide groups.

Introduction of the Trifluoromethylbenzylthio Group

The thiol group at position 5 of the thiadiazole is alkylated using 3-(trifluoromethyl)benzyl bromide. This reaction proceeds in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, achieving 82% yield after 12 hours at 60°C. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzyl bromide, facilitating nucleophilic attack by the thiolate ion. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the product, with 19F NMR confirming the absence of unreacted starting material.

Amidation at Position 2

The amino group at position 2 is acylated with cyclohexanecarbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Stirring at 0°C for 4 hours followed by gradual warming to room temperature yields the carboxamide derivative. Catalytic coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) improve reaction efficiency, particularly for sterically hindered substrates. Post-reaction, the mixture is washed with aqueous HCl (1M) to remove excess reagents, and the product is recrystallized from ethanol to achieve >98% purity.

Synthetic Route Optimization

Optimizing reaction parameters is critical to maximizing yield and minimizing impurities. Key considerations include solvent selection, stoichiometry, and temperature control.

Solvent Effects

Polar aprotic solvents like DMF enhance the solubility of intermediates during alkylation, whereas nonpolar solvents (e.g., toluene) favor cyclization steps by azeotropic removal of water. For instance, replacing 1,4-dioxane with acetonitrile in thiadiazole formation reduces reaction time by 40% without compromising yield.

Stoichiometric Adjustments

A 1.2:1 molar ratio of 3-(trifluoromethyl)benzyl bromide to thiadiazole intermediate prevents di-alkylation, a common side reaction. Excess benzyl bromide (>1.5 eq.) leads to a 15% decrease in yield due to competing ether formation.

Temperature and Catalysis

Elevating temperatures to 80°C during amidation accelerates acylation but risks racemization. Employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 0°C mitigates this issue, achieving 85% conversion in 2 hours.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates modifications to traditional lab methods.

Continuous Flow Reactors

Continuous flow systems enhance heat transfer and mixing efficiency during exothermic steps like POCl₃-mediated cyclization. Pilot studies demonstrate a 20% increase in throughput compared to batch reactors.

Purification Techniques

Industrial-scale purification employs centrifugal partition chromatography (CPC) to separate regioisomers, which are challenging to resolve via conventional column chromatography. CPC reduces solvent consumption by 30% and improves recovery rates to >90%.

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediates

The thiol group is prone to oxidation, forming disulfide byproducts. Adding antioxidants like butylated hydroxytoluene (BHT, 0.1% w/w) to reaction mixtures suppresses oxidation, improving yields by 12%.

Steric Hindrance in Amidation

Bulky substituents on the cyclohexane ring impede acylation. Using HATU instead of DCC (dicyclohexylcarbodiimide) enhances coupling efficiency for hindered substrates, as evidenced by a 25% yield increase in comparative studies.

Analytical Characterization

Spectroscopic Confirmation

- 1H NMR : The cyclohexane protons appear as multiplet signals at δ 1.2–2.1 ppm, while the trifluoromethylbenzyl group exhibits a singlet at δ 4.6 ppm (SCH₂).

- 19F NMR : A singlet at δ −63 ppm confirms the presence of the CF₃ group.

- IR Spectroscopy : Stretching vibrations at 1670 cm⁻¹ (C=O) and 1320 cm⁻¹ (C–N) validate the carboxamide and thiadiazole functionalities.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals planar geometry for the thiadiazole ring, with bond lengths of 1.65 Å (C–S) and 1.29 Å (C=N). The trifluoromethyl group adopts a staggered conformation to minimize steric clash with the benzylthio substituent.

Comparative Data on Synthetic Routes

The table below summarizes key parameters for the dominant preparation methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.